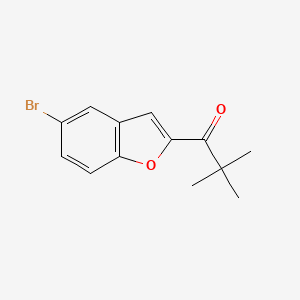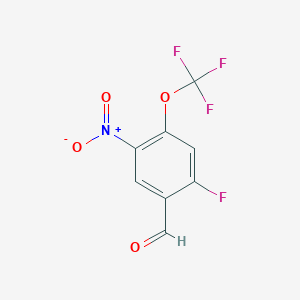
2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C8H3F4NO4. This compound is characterized by the presence of fluorine, nitro, and trifluoromethoxy groups attached to a benzaldehyde core. These functional groups impart unique chemical properties, making it a valuable compound in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 2-fluoro-4-(trifluoromethoxy)benzaldehyde using fuming nitric acid under controlled temperature conditions . The reaction is exothermic, requiring careful temperature monitoring to avoid decomposition .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow reactors to ensure consistent quality and yield. The use of advanced reaction calorimetry helps in optimizing reaction conditions and scaling up the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 2-Fluoro-5-amino-4-(trifluoromethoxy)benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Fluoro-5-nitro-4-(trifluoromethoxy)benzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex fluorinated organic compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: Used in the production of agrochemicals and specialty chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde exerts its effects is primarily through its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzaldehyde core.
Fluorine and Trifluoromethoxy Groups: Enhance the lipophilicity and metabolic stability of the compound, making it suitable for biological applications.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can interact with various receptors, altering their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-4-(trifluoromethoxy)benzaldehyde
- 2-Fluoro-5-methoxybenzaldehyde
- 4-(Trifluoromethoxy)benzaldehyde
Comparison:
- Uniqueness: The presence of both nitro and trifluoromethoxy groups in 2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde makes it more reactive and versatile compared to its analogs .
- Reactivity: The nitro group enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attacks.
- Applications: While similar compounds are used in various applications, the unique combination of functional groups in this compound expands its utility in more specialized fields .
Eigenschaften
Molekularformel |
C8H3F4NO4 |
|---|---|
Molekulargewicht |
253.11 g/mol |
IUPAC-Name |
2-fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H3F4NO4/c9-5-2-7(17-8(10,11)12)6(13(15)16)1-4(5)3-14/h1-3H |
InChI-Schlüssel |
MCYHJBUZHYBVMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])OC(F)(F)F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


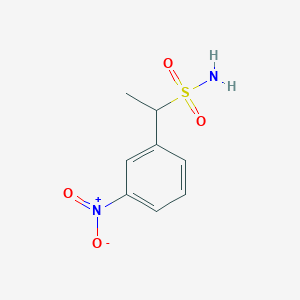
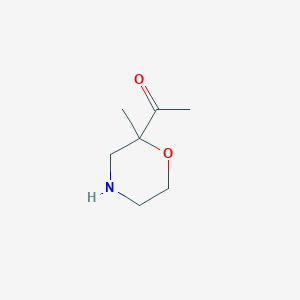
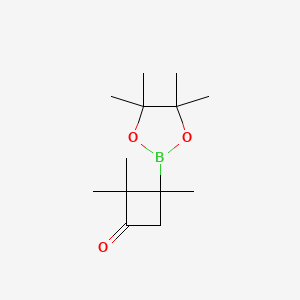
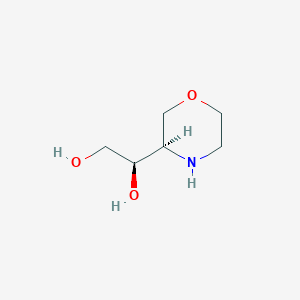
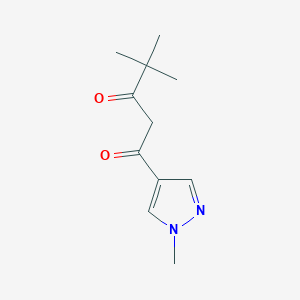
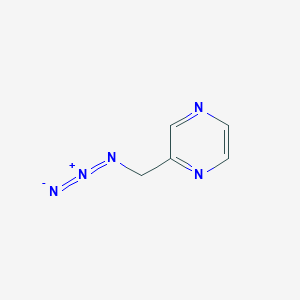

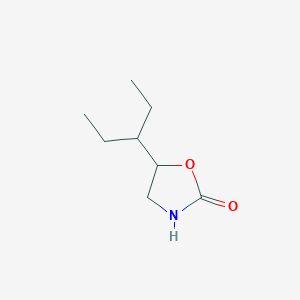
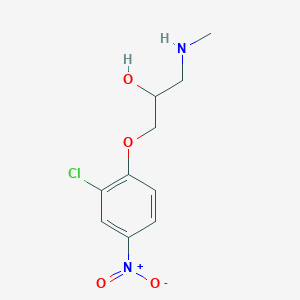
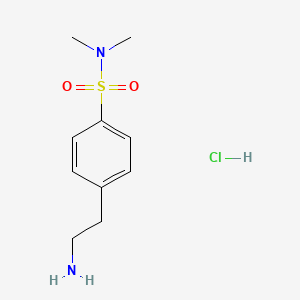
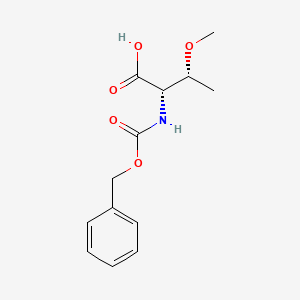

![Rel-ethyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13631923.png)
